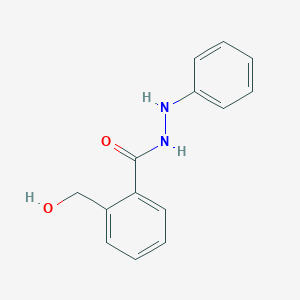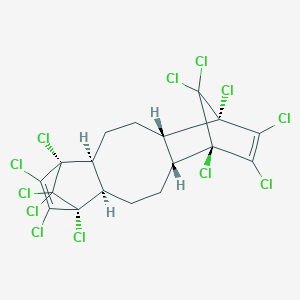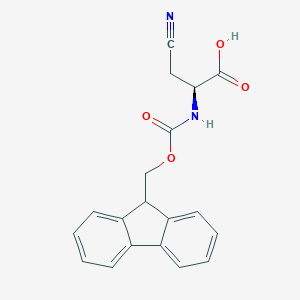
N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine” is a chemical compound with the molecular formula C7H12N2O2 and a molecular weight of 156.18 . Its IUPAC name is (3,4,5,6-tetrahydro-2-pyridinylamino)acetic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H12N2O2/c10-7(11)5-9-6-3-1-2-4-8-6/h3,8-9H,1-2,4-5H2,(H,10,11) . This indicates the presence of a pyridinylamino group attached to an acetic acid moiety .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature .科学的研究の応用
Glycine Betaine and Plant Stress Resistance
Glycine betaine (GB) is a significant osmolyte that accumulates in various plant species under environmental stresses such as drought, salinity, extreme temperatures, and heavy metal exposure. Research has shown that GB and proline accumulation in plants is correlated with enhanced stress tolerance, although their exact roles in osmotolerance are complex and multifaceted. Applications of GB and proline have been explored to improve plant resilience to stress, with varying success across different species. Further research is necessary to optimize the use of these compounds in agriculture, especially regarding their concentrations, application timing, and the most responsive plant growth stages (Ashraf & Foolad, 2007).
Glycine and Sleep Quality
Glycine, a non-essential amino acid, plays a crucial role in both excitatory and inhibitory neurotransmission. Studies have indicated that glycine ingestion before bedtime can significantly improve subjective sleep quality in individuals with insomniac tendencies. This effect is thought to be due to glycine's influence on decreasing core body temperature, a factor associated with sleep onset and maintenance. These findings suggest potential therapeutic applications of glycine in enhancing sleep quality (Bannai & Kawai, 2012).
Glycine Betaine's Role Beyond Osmoprotection
Recent studies have expanded our understanding of glycine betaine's functions, revealing its significant roles in cellular metabolism beyond mere osmoprotection. Glycine betaine has been implicated in the regulation of enzyme activities, gene expression, and protein folding and association. This broader perspective on GB's functions opens new avenues for exploring its applications in enhancing plant growth and development under various conditions (Figueroa-Soto & Valenzuela-Soto, 2018).
Glycine as a Potential Health Protective Agent
Glycine has been identified as a potentially important nutrient for health protection. Its role in glutathione synthesis indicates that dietary glycine might be limiting for this antioxidant's production in humans. Supplemental glycine has shown promise in animal studies for increasing tissue glutathione levels, which could translate into various health benefits, including improved endothelial function, metabolic syndrome management, and protection against oxidative stress. Clinical research into glycine supplementation and its effects on health is warranted to explore these potential benefits further (McCarty, O’Keefe, & DiNicolantonio, 2018).
Safety and Hazards
特性
IUPAC Name |
2-(2,3,4,5-tetrahydropyridin-6-ylamino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-7(11)5-9-6-3-1-2-4-8-6/h1-5H2,(H,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZPVJZUCUMSGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN=C(C1)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate](/img/structure/B171346.png)



![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B171367.png)


![1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)-](/img/structure/B171399.png)





